molecular formula C16H9Cl4F3N4O3 B3042632 4-Chlorobenzyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 648859-35-2

4-Chlorobenzyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B3042632
CAS No.: 648859-35-2
M. Wt: 504.1 g/mol
InChI Key: FHVVQPDIWNAKGM-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 4-chlorobenzyl ester moiety, a hydrazino group linked to a 2,3,3-trichloroacryloyl substituent, and a trifluoromethyl group at the 4-position of the pyrimidine ring. Its structural complexity and substitution pattern invite comparisons with related pyrimidine-based compounds to elucidate structure-activity relationships (SAR) and synthetic strategies.

Properties

IUPAC Name

(4-chlorophenyl)methyl 2-[2-(2,3,3-trichloroprop-2-enoyl)hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl4F3N4O3/c17-8-3-1-7(2-4-8)6-30-14(29)9-5-24-15(25-11(9)16(21,22)23)27-26-13(28)10(18)12(19)20/h1-5H,6H2,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVVQPDIWNAKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CN=C(N=C2C(F)(F)F)NNC(=O)C(=C(Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl4F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-Chlorobenzyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C16H9Cl4F3N4O3
  • Molecular Weight : 504.07 g/mol
  • CAS Number : [Not provided in the search results]

Pyrimidine derivatives, including the compound , are known to exhibit a range of biological activities primarily due to their ability to inhibit enzymes involved in nucleic acid synthesis. This inhibition can lead to:

  • Antitumor Activity : By interfering with DNA biosynthesis, these compounds can halt the proliferation of cancer cells.
  • Antiviral Activity : Some pyrimidine derivatives have shown efficacy against viral infections by disrupting viral replication mechanisms.
  • Antibacterial Activity : The ability to inhibit bacterial growth through similar mechanisms has also been reported.

Antitumor Efficacy

Research has demonstrated that pyrimidine derivatives can induce apoptosis in cancer cell lines. For instance:

  • In vitro studies showed that compounds with similar structures inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .
  • A study highlighted the potential use of pyrimidine derivatives as chemotherapeutic agents due to their ability to inhibit key enzymes in DNA synthesis .

Antiviral Properties

Pyrimidine derivatives have been investigated for their antiviral properties:

  • Research indicates that certain derivatives can inhibit viral polymerases, effectively reducing viral load in infected cells .
  • The compound's structural features may enhance its binding affinity to viral enzymes, leading to improved efficacy against specific viruses.

Antibacterial Activity

The antibacterial properties of pyrimidine derivatives have also been explored:

  • Studies suggest that these compounds can disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes .
  • The specific activity of 4-Chlorobenzyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate against various bacterial strains remains an area for further investigation.

Case Studies

  • In Vitro Study on Cancer Cells
    • Researchers synthesized a series of pyrimidine derivatives and tested their effects on human cancer cell lines.
    • Results indicated that compounds with trifluoromethyl groups exhibited significant cytotoxicity compared to controls .
  • Antiviral Testing
    • A comparative study evaluated the antiviral activity of different pyrimidine derivatives against influenza virus.
    • The results showed that some derivatives significantly reduced viral titers in infected cell cultures, suggesting a promising avenue for therapeutic development .

Data Summary Table

Biological ActivityMechanismReference
AntitumorInhibition of DNA synthesis
AntiviralInhibition of viral polymerases
AntibacterialDisruption of cell wall synthesis

Comparison with Similar Compounds

Structural Features

The compound’s pyrimidine core is substituted with a trifluoromethyl group, a hydrazino-acryloyl chain, and a 4-chlorobenzyl ester. Key structural analogs and their differentiating features include:

Compound Name / Identifier Core Structure Substituents Key Differences vs. Target Compound Reference
Ethyl 4-hydrazino-2-(trifluoromethyl)pyrimidine-5-carboxylate Pyrimidine Ethyl ester, hydrazino group (no acryloyl chain) Simpler hydrazino group; lacks trichloroacryloyl
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile Pyrimidine 4-Chlorobenzylsulfanyl, trifluoromethyl anilino, isobutyl Sulfanyl vs. ester; acryloyl hydrazine absent
5-(4-Chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide Pyrazolo[1,5-a]pyrimidine Chlorophenyl, trifluoromethyl, carbohydrazide Pyrazole-fused core; carbohydrazide vs. acryloyl
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one Pyridazinone Chloro, trifluoromethylphenyl, methylamino Pyridazinone core; amino vs. hydrazino linkage

Key Observations :

  • The trifluoromethyl group is a common feature in analogs, enhancing electron-withdrawing effects and metabolic stability .
Physicochemical Properties
Property Target Compound Ethyl 4-Hydrazino Analog Sulfanyl Pyrimidine
Molecular Weight ~550 g/mol (estimated) 265.21 g/mol 467.93 g/mol
LogP (Lipophilicity) High (chlorobenzyl, trifluoromethyl) Moderate (ethyl ester) High (sulfanyl, isobutyl)
Solubility Low (ester, acryloyl) Moderate (hydrazine) Low (aromatic substituents)
Hydrogen Bond Acceptors 8 (ester, pyrimidine, acryloyl) 6 5

Key Notes:

  • The trifluoromethyl group reduces basicity and increases metabolic stability compared to non-fluorinated analogs.
Stability and Reactivity
  • The trichloroacryloyl group may confer hydrolytic instability under basic conditions due to electrophilic chlorine atoms, unlike more stable amide or sulfonyl linkages in analogs .
  • The hydrazine linkage is prone to oxidation, necessitating formulation under inert conditions, whereas sulfanyl or ether derivatives () are more robust .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorobenzyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
4-Chlorobenzyl 2-[2-(2,3,3-trichloroacryloyl)hydrazino]-4-(trifluoromethyl)pyrimidine-5-carboxylate

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